

An In-depth Technical Guide to the Molecular Structure of Symmetrical Triethylbenzene

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Compound of Interest

Compound Name: Triethylbenzene

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This technical guide provides a comprehensive overview of the molecular structure of symmetrical **triethylbenzene**, also known as 1,3,5-**triethylbenzene**. The document details its chemical identity, structural parameters, spectroscopic signature, and a standardized synthesis protocol. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key characterization techniques, and logical relationships are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

Symmetrical **triethylbenzene** is an aromatic hydrocarbon with three ethyl groups attached to the benzene ring at positions 1, 3, and 5. Its symmetrical nature imparts specific chemical and physical properties.

Identifier	Value
IUPAC Name	1,3,5-Triethylbenzene
Synonyms	Symmetrical triethylbenzene, 1,3,5-TEB
Chemical Formula	C ₁₂ H ₁₈
CAS Number	102-25-0[1]
Molar Mass	162.27 g/mol [1]
Appearance	Colorless liquid
Density	0.862 g/cm ³
Boiling Point	215 °C
Melting Point	-66.5 °C
Refractive Index	1.495

Molecular Structure and Conformation

The molecular structure of **1,3,5-triethylbenzene** is characterized by a planar benzene ring with three ethyl substituents. The orientation of these ethyl groups relative to the plane of the benzene ring is a key conformational feature. Due to steric hindrance, the ethyl groups are not free to rotate and adopt a preferred conformation where they are tilted out of the plane of the benzene ring.

Unfortunately, specific crystallographic data for unsubstituted **1,3,5-triethylbenzene** providing precise bond lengths and angles is not readily available in the searched literature. However, data for related substituted structures and computational models can provide insights into the expected geometry. The Crystallography Open Database (COD) lists entries (7009901 and 7009902) associated with **1,3,5-triethylbenzene**, which may contain detailed structural information upon further analysis of the raw crystallographic files.[1]

Spectroscopic Characterization

The symmetrical nature of **1,3,5-triethylbenzene** leads to a simplified spectroscopic signature, which is a key feature for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₃ symmetry, the proton NMR spectrum is deceptively simple, showing only two sets of signals corresponding to the aromatic protons and the ethyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	Singlet	3H	Aromatic (Ar-H)
~2.6	Quartet	6H	Methylene (-CH ₂ -)
~1.2	Triplet	9H	Methyl (-CH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum also reflects the molecular symmetry, exhibiting only four distinct signals.

Chemical Shift (δ) ppm	Assignment
~144	Aromatic (C-CH ₂ CH ₃)
~126	Aromatic (C-H)
~29	Methylene (-CH ₂)
~16	Methyl (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the vibrations of the aromatic ring and the alkyl substituents.

Wavenumber (cm ⁻¹)	Vibration
3030-3080	C-H stretching (aromatic)
2850-2970	C-H stretching (aliphatic)
1600, 1480	C=C stretching (aromatic ring)
860-880	C-H out-of-plane bending (isolated aromatic H)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and a base peak resulting from the benzylic cleavage of an ethyl group.

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular ion)
147	100	[M-CH ₃] ⁺
133	High	[M-C ₂ H ₅] ⁺

Experimental Protocols

Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of 1,3,5-triethylbenzene from benzene and ethyl bromide using aluminum chloride as a catalyst.



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Synthesis workflow for 1,3,5-triethylbenzene.

Materials:

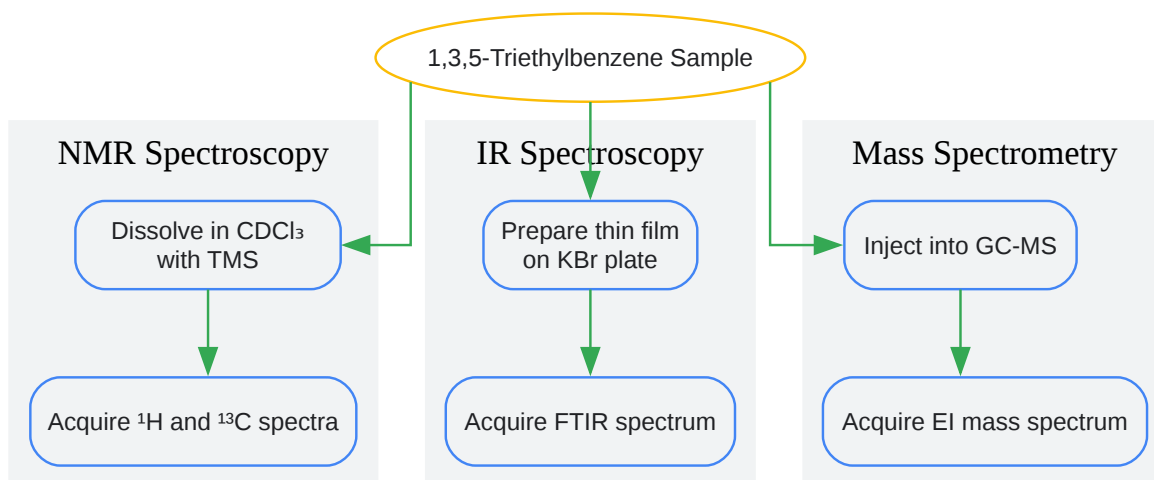
- Benzene
- Ethyl bromide
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous diethyl ether
- Hydrochloric acid (HCl), concentrated
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place benzene and cool the flask in an ice-salt bath to 0-5 °C.
- Slowly add anhydrous aluminum chloride to the stirred benzene.
- From the dropping funnel, add ethyl bromide dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring at the same temperature for 2-3 hours.
- Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with water again.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by vacuum distillation to obtain pure **1,3,5-triethylbenzene**.

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic characterization of 1,3,5-triethylbenzene.



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General workflow for spectroscopic analysis.

4.2.1. NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 10-20 mg of 1,3,5-**triethylbenzene** in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16

- ¹³C NMR Acquisition Parameters:

- Pulse Angle: 30 degrees
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 128 or more (due to the low natural abundance of ¹³C)
- Proton Decoupling: Broadband decoupling is applied to simplify the spectrum to singlets.

4.2.2. IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (Thin Film Method): Place a drop of neat 1,3,5-**triethylbenzene** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32

4.2.3. Mass Spectrometry

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of 1,3,5-**triethylbenzene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Parameters:
 - Column: A nonpolar capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Range: m/z 40-400
 - Ion Source Temperature: 230 °C
 - Transfer Line Temperature: 280 °C

Conclusion

This technical guide has provided a detailed examination of the molecular structure of symmetrical **triethylbenzene**. The combination of its unique symmetrical structure and the resulting spectroscopic characteristics makes it an important molecule in various fields of chemical research. The provided experimental protocols offer standardized methods for its synthesis and characterization, ensuring reproducibility and reliability in scientific investigations. Further exploration of its crystallographic data will provide even more precise insights into its three-dimensional structure.

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References

- 1. 1,3,5-Triethylbenzene | C₁₂H₁₈ | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]
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